Fmoc-D-Trp(Boc)-OH
CAS No.: 163619-04-3
Cat. No.: VC21536907
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163619-04-3 |
---|---|
Molecular Formula | C31H30N2O6 |
Molecular Weight | 526.6 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Standard InChI | InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 |
Standard InChI Key | ADOHASQZJSJZBT-AREMUKBSSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Chemical Identity and Structure
Basic Chemical Information
Fmoc-D-Trp(Boc)-OH, identified by CAS number 163619-04-3, is a protected form of D-tryptophan with specific protecting groups that facilitate its use in peptide synthesis . The compound has several recognized synonyms including 1-Boc-Fmoc-D-tryptophan, Nα-Fmoc-Nin-Boc-D-tryptophan, and D-Tryptophan, 1-[(1,1-diMethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- .
Molecular Composition and Structure
The molecular formula of Fmoc-D-Trp(Boc)-OH is C31H30N2O6 with a molecular weight of 526.6 g/mol . The compound's structure incorporates:
-
A D-tryptophan core (the D-enantiomer of tryptophan)
-
An Fmoc protecting group on the alpha-amino position
-
A Boc protecting group on the indole nitrogen
-
A free carboxylic acid group for peptide bond formation
This specific arrangement of protecting groups allows for orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed under different conditions.
Structural Identifiers
For precise identification and reference purposes, Fmoc-D-Trp(Boc)-OH is associated with several structural identifiers in chemical databases:
Identifier Type | Value |
---|---|
InChIKey | ADOHASQZJSJZBT-AREMUKBSSA-N |
InChI | InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 |
Canonical SMILES | CC(C)(C)OC(=O)n1cc(CC(NC(=O)OCC2c3ccccc3-c3ccccc32)C(=O)O)c2ccccc21 |
Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Physical and Chemical Properties
Solubility Profile
The compound demonstrates solubility in various organic solvents commonly used in peptide synthesis:
Solvent Type | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
DMSO | Soluble |
Acetone | Soluble |
This solubility profile facilitates its incorporation into diverse peptide synthesis protocols and allows flexibility in choosing solvents based on specific synthetic requirements.
Additional Physicochemical Parameters
Several additional parameters have been predicted or measured for Fmoc-D-Trp(Boc)-OH:
Property | Value |
---|---|
Density | 1.28±0.1 g/cm³ (Predicted) |
pKa | 3.71±0.10 (Predicted) |
Exact Mass | 526.21038668 Da |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 9 |
These parameters provide valuable information for researchers working with this compound in various experimental settings.
Applications in Peptide Synthesis
Role in Solid Phase Peptide Synthesis
Fmoc-D-Trp(Boc)-OH plays a crucial role in modern peptide chemistry, particularly in solid phase peptide synthesis (SPPS) . The Fmoc protection strategy is widely adopted due to its compatibility with mild deprotection conditions that preserve sensitive peptide structures. The additional Boc protection on the indole nitrogen prevents unwanted side reactions during synthesis.
Advantages in Complex Peptide Synthesis
Fmoc-D-Trp(Boc)-OH is specifically recommended for the synthesis of peptides containing both arginine and tryptophan residues . Without the Boc protection on the indole nitrogen, side reactions can occur between the guanidino group of arginine and the indole ring of tryptophan during synthesis or cleavage steps. Using Fmoc-D-Trp(Boc)-OH minimizes these side reactions, resulting in purer crude peptides and higher yields .
Therapeutic Peptide Applications
The compound has been successfully employed in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are important for the treatment of type 2 diabetes . Its application extends to various other therapeutic peptides synthesized using Fmoc-based solid phase peptide synthesis protocols, highlighting its significance in pharmaceutical research and development.
Comparison with Related Compounds
Relationship to Other Protected Tryptophan Derivatives
Fmoc-D-Trp(Boc)-OH is the D-enantiomer counterpart to Fmoc-Trp(Boc)-OH (CAS: 143824-78-6) . While the two compounds share similar chemical properties and applications, the D-configuration of Fmoc-D-Trp(Boc)-OH results in peptides with different conformational properties and biological activities compared to those containing the L-enantiomer.
Comparison of Protection Strategies
Various protection strategies exist for tryptophan in peptide synthesis. The table below compares some common approaches:
The choice of protection strategy depends on the specific requirements of the peptide synthesis project, including the presence of other sensitive amino acids and the deprotection conditions to be used.
Parameter | Typical Specification |
---|---|
Appearance | White to off-white powder |
Purity | ≥95.0% (HPLC) |
Identity | Confirmed by NMR, MS |
Water Content | Batch-specific (noted on Certificate of Analysis) |
Packaging and Format
The compound is typically available in various package sizes to accommodate different research needs:
Pricing can vary significantly between suppliers and may depend on purity specifications, quantity ordered, and current market conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume